molecular formula C8H3F3IN B2501236 5-Iodo-2-(trifluoromethyl)benzonitrile CAS No. 1261622-39-2

5-Iodo-2-(trifluoromethyl)benzonitrile

Cat. No. B2501236
CAS RN: 1261622-39-2
M. Wt: 297.019
InChI Key: NGOPCCNDQKYEKE-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)benzonitrile is a compound that is structurally related to various benzonitrile derivatives, which have been studied for their potential applications in different fields such as high voltage lithium-ion batteries, as electrophilic trifluoromethylating reagents, and in the synthesis of antimicrobial agents. Although the specific compound 5-Iodo-2-(trifluoromethyl)benzonitrile is not directly mentioned in the provided papers, the related compounds and their properties and reactions can provide insights into its chemical behavior.

Synthesis Analysis

The synthesis of related trifluoromethyl benzonitrile derivatives involves various methods, including the use of electrophilic substitution reactions. For instance, the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation followed by treatment with iodine under continuous flow conditions has been described . Similarly, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, has been achieved, indicating the potential for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been analyzed at low temperatures, revealing that molecules are linked through hydrogen bonds into a dense two-dimensional network . This suggests that 5-Iodo-2-(trifluoromethyl)benzonitrile may also exhibit interesting structural properties due to the presence of electronegative groups that can participate in intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl benzonitrile derivatives can be influenced by the presence of substituents on the aromatic ring. For example, the presence of a nitro group in 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one increases its reactivity as a trifluoromethylating agent . This suggests that the iodo substituent in 5-Iodo-2-(trifluoromethyl)benzonitrile could also affect its reactivity in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl benzonitrile derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can enhance the oxidative stability of compounds, as seen in the case of 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive, which forms a protective film on the cathode surface . The iodo substituent in 5-Iodo-2-(trifluoromethyl)benzonitrile is likely to further influence its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and stability.

Scientific Research Applications

Selective Continuous Flow Iodination

The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is described. This process involves the use of LDA and PhLi as effective bases, resulting in varying amounts of 5-iodo isomer and more reliable formation of the 3-iodo product. The process developments under continuous flow conditions have been explored (Dunn et al., 2018).

Lithiation and Subsequent Electrophilic Substitution

1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This leads to the production of pure 5-iodo-1,2,4-tris(trifluoromethyl)benzene, which allows for the preparation of 5-substituted derivatives (Schlosser et al., 1998).

Electrolyte Additive for Lithium Ion Battery

4-(Trifluoromethyl)-benzonitrile is used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium ion battery. It shows significant improvement in the cyclic stability of the battery, demonstrating a novel application in battery technology (Huang et al., 2014).

Structural Characterization and Hirshfeld Surface Analysis

A novel trisubstituted arene compound bearing a pentafluorosulfanyl group has been synthesized through a regioselective ortho lithiation. This involves incorporating the iodo group in 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile and strengthens the intermolecular interaction network (Espiet et al., 2020).

Microwave Assisted Cu‐Mediated Trifluoromethylation

This process involves the site‐selective addition of a trifluoromethyl group onto a nucleobase, highlighting a simple, scalable, and high‐yielding protocol for trifluoromethylation. This has applications in pharmaceuticals, particularly for anticancer and antiviral agents (Mangla et al., 2021).

Rhenium-Catalyzed Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, forming products in up to 77% yield. This reaction, carried out in chloroform solvent at 70 °C, involves radical species and shows potential for the synthesis of various compounds (Mejía & Togni, 2012).

Enantioselective Synthesis of Isoxazolines

Biologically attractive trifluoromethyl-2-isoxazoline N-oxides were synthesized for the first time, providing an alternative for the enantioselective synthesis of antiparasitic 5-trifluoromethyl-2-isoxazolines. This highlights a novel synthesis pathway with potential pharmaceutical applications (Kawai et al., 2013).

Safety and Hazards

Similar compounds like 4-Iodo-2-(trifluoromethyl)benzonitrile are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-iodo-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOPCCNDQKYEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-(trifluoromethyl)benzonitrile

Synthesis routes and methods

Procedure details

In a microwave vial 2.24 g 5-bromo-2-(trifluoromethyl)benzonitrile are dissolved in 10 ml 1,4-dioxane. 90 mg copper-(I)-iodide and 2.7 g sodium iodide are added and the mixture is purged for 5 minutes with argon. 142 μl trans-N,N′-dimethylcyclohexane-1,2-diamine and 1.9 ml hexamethyldisilazane are added and the mixture is heated for 6 hours to 110° C. The mixture is diluted in 100 ml 4 M hydrochloric acid and stirred for 10 minutes. This aqueous phase is three times extracted with dichloromethane. The combined organic phases are washed with brine and dried with magnesium sulphate. The solvents are evaporated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethylacetate 85:15).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Two

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